(-)-Deoxoprosophylline

Stereochemistry Chiral purity Natural product identity

(-)-Deoxoprosophylline is a naturally occurring 2,6-disubstituted piperidin-3-ol alkaloid originally isolated from Prosopis africana (Fabaceae). Defined by its (2S,3R,6R) stereochemistry and bearing a C12 dodecyl side chain (molecular formula C18H37NO2; MW 299.5 g/mol), it is the deoxygenated analogue of prosophylline, wherein the C-6 ketone of the parent is replaced by a methylene group.

Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
CAS No. 74843-69-9
Cat. No. B119986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Deoxoprosophylline
CAS74843-69-9
Synonyms(2S,3R,6R)-6-Dodecyl-3-hydroxy-2-piperidinemethanol;  [2S-(2α,3β,6α)]- 6-Dodecyl-3-hydroxy-2-piperidinemethanol; 
Molecular FormulaC18H37NO2
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1CCC(C(N1)CO)O
InChIInChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3/t16-,17+,18-/m1/s1
InChIKeyHIMLRIRWYGHUHB-FGTMMUONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Deoxoprosophylline (CAS 74843-69-9): A 2,6-Disubstituted Piperidin-3-ol Alkaloid for Stereochemically Defined Research Applications


(-)-Deoxoprosophylline is a naturally occurring 2,6-disubstituted piperidin-3-ol alkaloid originally isolated from Prosopis africana (Fabaceae) . Defined by its (2S,3R,6R) stereochemistry and bearing a C12 dodecyl side chain (molecular formula C18H37NO2; MW 299.5 g/mol), it is the deoxygenated analogue of prosophylline, wherein the C-6 ketone of the parent is replaced by a methylene group . The compound belongs to a family of Prosopis alkaloids that includes prosophylline, prosopinine, deoxoprosopinine, and deoxocassine, all of which share the 2-hydroxymethyl-3-hydroxypiperidine polar head group attached to a lipophilic aliphatic tail [1]. This amphiphilic architecture—combining a pharmacophoric piperidine head with a membrane-permeable hydrocarbon chain—has motivated extensive synthetic efforts, the compound having served as a benchmark target for over 17 distinct total syntheses since its isolation [2].

Why (-)-Deoxoprosophylline Cannot Be Readily Substituted by Its Enantiomer, Epimer, or In-Class Alkaloids


Subtle stereochemical differences among the Prosopis alkaloids yield fundamentally distinct biological and physicochemical profiles that preclude generic interchange. The enantiomer (+)-deoxoprosophylline (CAS 76801-85-9) and the C-6 epimer (−)-deoxoprosopinine differ from the target (2S,3R,6R) compound in the configuration at up to two stereocenters, which alters the spatial orientation of the pharmacophoric hydroxyl and hydroxymethyl groups and the trajectory of the dodecyl tail [1]. Consequently, the three diastereoisomers exhibit non-identical optical rotations and divergent biological interaction patterns. Furthermore, the oxidized parent prosophylline contains a ketone at C-6 that introduces a hydrogen-bond acceptor absent in deoxoprosophylline, modifying both conformational preferences and target engagement [2]. Even within the broader 2,6-disubstituted piperidin-3-ol class, the nature and length of the alkyl side chain critically governs membrane permeability and enzyme inhibition potency, as evidenced by comparative structure–activity studies of related alkaloids such as juliflorine and deoxynojirimycin [1][3]. These stereostructural specificities mean that procurement of the exact (2S,3R,6R) isomer is mandatory for reproducible experimental outcomes; substitution with racemic mixtures, enantiomers, or epimers introduces uncontrolled variables that confound potency, selectivity, and mechanistic conclusions.

Quantitative Differential Evidence for (-)-Deoxoprosophylline: Stereochemical Fidelity, Synthetic Accessibility, and Biological Activity Compared to Closest Analogs


Stereochemical Configuration: Definitive (2S,3R,6R) Assignment vs. Enantiomeric and Epimeric Variants

(-)-Deoxoprosophylline possesses the unambiguous absolute configuration (2S,3R,6R), as confirmed by total synthesis from chiral pool starting materials and comparison of optical rotation with natural isolates. Its enantiomer, (+)-deoxoprosophylline (CAS 76801-85-9), has the mirror-image (2R,3S,6S) configuration. The C-6 epimer, (-)-deoxoprosopinine, is distinguished by the configuration at C-6, being (2S,3R,6S) rather than (2S,3R,6R) [1]. The synthetic sample of (-)-deoxoprosophylline prepared via aminomercuration from L-serine exhibits a specific optical rotation that matches the natural product, while the C-6 epimer (-)-deoxoprosopinine derived from the same synthetic route displays a distinctly different [α]D value, ruling out epimerization during synthesis [2]. This stereochemical precision is critical because the 2,6-disubstituted piperidin-3-ol scaffold is inherently chiral at three centers; procurement of the wrong isomer fundamentally alters molecular recognition.

Stereochemistry Chiral purity Natural product identity

Synthetic Accessibility and Enantiomeric Purity: 99% ee Achievable via Co(III)(salen)-Catalyzed HKR for the (+) Enantiomer, with Parallel Routes Available for (-)-Deoxoprosophylline

A concise catalytic asymmetric synthesis of the enantiomer (+)-deoxoprosophylline achieves 99% enantiomeric excess (ee) via Co(III)(salen)-catalyzed hydrolytic kinetic resolution (HKR) of racemic azido epoxides, a method requiring only 9 steps from cis-2-butene-1,4-diol [1]. In contrast, syntheses of the parent prosophylline typically proceed in 9–10 steps with overall yields of 4–11% and require additional oxidation-state manipulation to install the C-6 ketone [2]. The reduction analogue (-)-deoxoprosophylline benefits from a streamlined synthetic profile: multiple orthogonal routes starting from L-serine, D-glycals, or Garner's aldehyde deliver the target in 7–8 steps with competitive yields. The absence of the C-6 carbonyl eliminates the need for protecting-group strategies guarding a ketone, reducing step count and improving overall mass efficiency compared to prosophylline [1][3].

Asymmetric synthesis Enantiomeric excess Scalability

Structural Differentiation from Prosophylline: Absence of the C-6 Ketone Alters Hydrogen-Bonding Capacity and Conformational Flexibility

The defining structural difference between (-)-deoxoprosophylline and the parent alkaloid prosophylline is the oxidation state at C-6: prosophylline bears a ketone (C=O) at this position, whereas deoxoprosophylline carries a methylene (CH2). This single atomic substitution eliminates a hydrogen-bond acceptor and alters the local conformational preferences of the piperidine ring [1]. In prosophylline, the ketone can engage in intramolecular hydrogen bonding with the C-3 hydroxyl, stabilizing a specific ring conformation; deoxoprosophylline lacks this interaction, resulting in a different ensemble of low-energy conformers. Computational studies on related 3-hydroxypiperidine systems indicate that the presence or absence of a C-6 carbonyl changes the pKa of the piperidine nitrogen by approximately 0.5–1.0 log units and modifies the spatial orientation of the dodecyl chain by up to 30° relative to the polar head group [2]. These differences are expected to influence membrane insertion dynamics and target-binding thermodynamics, providing a structural rationale for distinct pharmacological profiles.

Pharmacophore modeling Conformational analysis Molecular recognition

Biological Activity Profile: Qualitative Anesthetic, Analgesic, and Antibiotic Properties Shared Across the Prosopis Alkaloid Family with Distinct Enantiomer-Specific Profiles

The Prosopis alkaloid family, including (-)-deoxoprosophylline, is consistently reported to exhibit anesthetic, analgesic, and antibiotic activities in qualitative pharmacological evaluations [1]. These activities are attributed to the dual structural features of the molecules: a polar piperidine head group (structurally analogous to the glucosidase inhibitor deoxynojirimycin) that engages biological targets, and a lipophilic dodecyl chain (analogous to sphingosine) that facilitates membrane transfer [2]. While specific quantitative IC50, MIC, or ED50 values for purified (-)-deoxoprosophylline are absent from the peer-reviewed primary literature, the reduction analogue is noted to display 'similar biological properties' to the parent prosophylline and prosopinine, with the caveat that biological activity is stereospecific—the enantiomer and epimer exhibit differential potencies [1]. The qualitative pharmacological profile supports the use of (-)-deoxoprosophylline as a well-characterized tool compound for exploring the structure–activity landscape of the Prosopis alkaloids, particularly in antimicrobial and neuroscience research.

Pharmacology Antimicrobial CNS activity

Glycosidase Inhibition Potential: Deoxoprosophylline as a Reduced-Analogue Probe for the Deoxynojirimycin Pharmacophore in a Lipophilic Context

The piperidine head group of (-)-deoxoprosophylline is structurally homologous to deoxynojirimycin, a classical glucosidase inhibitor used clinically for type 2 diabetes [1]. Deoxynojirimycin inhibits α-glucosidase with an IC50 of ~0.3 µM (S. cerevisiae) [2]. While direct glycosidase inhibition data for (-)-deoxoprosophylline are not reported in peer-reviewed literature, the structural rationale for its potential as a glycosidase inhibitor is well established: the 2-hydroxymethyl-3-hydroxypiperidine motif is the minimal pharmacophore required for competitive inhibition of retaining glycosidases, and the appended dodecyl chain is predicted to enhance membrane permeability and endoplasmic reticulum retention compared to deoxynojirimycin [1][3]. Comparative studies of N-alkylated deoxynojirimycins show that lipophilic side chains of C8–C12 length improve cellular uptake and in vivo efficacy by 5- to 20-fold over the parent polar compound [3]. Deoxoprosophylline thus represents a lipophilic congener of deoxynojirimycin that may offer superior pharmacokinetic properties.

Glycosidase inhibition Imino sugars Diabetes research

Primary Research and Industrial Application Scenarios for (-)-Deoxoprosophylline Based on Established Differential Evidence


Stereochemical Reference Standard for Chiral Chromatography and Spectroscopic Method Development

The well-defined (2S,3R,6R) absolute configuration and availability of synthetic samples with confirmed optical rotation make (-)-deoxoprosophylline an ideal reference standard for developing chiral HPLC, SFC, or NMR methods to resolve and quantify 2,6-disubstituted piperidine alkaloids and their enantiomeric/diastereomeric mixtures [1]. The compound serves as a retention-time and optical-rotation benchmark for distinguishing among the four possible stereoisomers arising from the three chiral centers in this alkaloid class. This addresses an industrial quality-control need for verifying the stereochemical identity of natural product extracts, synthetic intermediates, and formulated research probes.

Scaffold for Structure–Activity Relationship (SAR) Studies of Lipophilic Glycosidase Inhibitors

The structural homology between the polar head group of (-)-deoxoprosophylline and deoxynojirimycin, combined with the presence of a C12 lipophilic tail, provides a pre-functionalized scaffold for probing the effect of side-chain length and hydrophobicity on glycosidase inhibition potency and cellular uptake [2]. Unlike deoxynojirimycin, which requires post-synthetic N-alkylation to introduce lipophilic character, deoxoprosophylline carries the C12 chain natively, enabling direct comparative enzymology against N-alkyl-deoxynojirimycin derivatives. This scenario supports academic and industrial programs in diabetes, lysosomal storage disorders, and antiviral drug discovery.

Membrane Permeability Probe in Sphingolipid-Mimetic Drug Delivery Research

The dodecyl chain of (-)-deoxoprosophylline is structurally analogous to the sphingosine backbone of membrane sphingolipids, conferring inherent membrane-intercalating properties [3]. This feature makes the compound a valuable tool for measuring passive membrane permeability of piperidine-based pharmacophores and for evaluating the contribution of alkyl-chain length to cellular uptake and subcellular distribution. The reduced C-6 methylene (vs. prosophylline ketone) simplifies the interpretation of permeability data by eliminating confounding hydrogen-bonding interactions at this position.

Natural Product Authenticity Standard for Prosopis-Derived Phytopharmaceutical Research

Given its isolation from Prosopis africana, (-)-deoxoprosophylline serves as a chemical marker for authenticating Prosopis-derived extracts used in traditional medicine and for standardizing phytopharmaceutical preparations . The compound's specific optical rotation and chromatographic retention time provide quantifiable identity parameters that can be used to distinguish genuine P. africana material from adulterated or misidentified botanical sources in quality-control settings.

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